(6-Methoxybenzo[D]oxazol-2-YL)methanamine
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Overview
Description
(6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE typically involves the reaction of 2-aminophenol with methoxyacetaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of N-substituted benzoxazole derivatives.
Scientific Research Applications
(6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine: A closely related compound with similar structural features.
6-Methoxy-2(3H)-benzoxazolone: Another benzoxazole derivative with distinct properties.
Uniqueness
(6-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
944907-50-0 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5,10H2,1H3 |
InChI Key |
AMTZJLLXNGZFBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CN |
Origin of Product |
United States |
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